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Compound of Interest

Compound Name: 8-Bromonaphthalen-2-ol

Cat. No.: B1269897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic compound 8-Bromonaphthalen-2-ol. Due to the limited availability of experimentally

derived spectra for this specific isomer, this document presents the available mass

spectrometry data, alongside a detailed analysis of expected Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic features based on the parent molecule, 2-naphthol. This

guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 8-
Bromonaphthalen-2-ol.

Mass Spectrometry (MS) Data
The mass spectrum of 8-Bromonaphthalen-2-ol is characterized by the molecular ion peak

and a distinctive isotopic pattern due to the presence of a bromine atom.
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Parameter Value (m/z) Source

Molecular Ion [M]+ 222 [1]

[M+2]+ 224 [1]

Major Fragment 115 [1]

Note: The presence of bromine (with isotopes 79Br and 81Br in nearly a 1:1 ratio) results in a

characteristic M and M+2 pattern of approximately equal intensity.

Predicted ¹H NMR Data (based on 2-Naphthol)
The ¹H NMR spectrum of 8-Bromonaphthalen-2-ol is expected to show signals in the

aromatic region, with chemical shifts influenced by the hydroxyl and bromine substituents. The

data for the parent compound, 2-naphthol, is provided as a reference. The introduction of a

bromine atom at the C-8 position is expected to cause a downfield shift for the proton at C-7

due to its electron-withdrawing inductive effect.

Proton Assignment (2-
Naphthol)

Chemical Shift (δ, ppm) Multiplicity

H-1 7.27 d

H-3 7.17 d

H-4 7.32 t

H-5 7.78 d

H-6 7.40 t

H-7 7.30 d

H-8 7.78 d

-OH ~5.0-6.0 br s

Prediction for 8-Bromonaphthalen-2-ol: The proton at C-1 would likely experience a downfield

shift. The remaining protons would also show altered chemical shifts and coupling constants

due to the influence of the bromine atom.
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Predicted ¹³C NMR Data (based on 2-Naphthol)
The ¹³C NMR spectrum of 8-Bromonaphthalen-2-ol will display ten distinct signals for the ten

carbon atoms in the naphthalene ring system. The carbon atom bearing the bromine (C-8) is

expected to have a chemical shift in the range of 110-120 ppm. The chemical shifts of the

parent compound, 2-naphthol, are listed below for comparison.[2]

Carbon Assignment (2-Naphthol) Chemical Shift (δ, ppm)

C-1 109.4

C-2 155.5

C-3 118.0

C-4 129.5

C-4a 128.0

C-5 126.4

C-6 123.6

C-7 127.6

C-8 128.7

C-8a 134.5

Infrared (IR) Spectroscopy Data
While specific experimental IR data for 8-Bromonaphthalen-2-ol is not readily available, the

spectrum is expected to exhibit characteristic absorption bands for the O-H, C-O, aromatic C-H,

and C=C functional groups. PubChem does indicate the availability of vapor phase IR spectra,

though the data is not provided.[1]
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Functional Group Expected Absorption Range (cm⁻¹)

O-H stretch (phenol) 3600-3200 (broad)

C-O stretch (phenol) 1260-1180

Aromatic C-H stretch 3100-3000

Aromatic C=C stretch 1600-1450

C-Br stretch 680-500

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 8-Bromonaphthalen-2-ol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Ensure the sample height in the NMR tube is approximately 4-5 cm.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.
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Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CHCl₃ at 7.26 ppm for ¹H NMR, CDCl₃ at 77.16 ppm for ¹³C NMR).

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 8-Bromonaphthalen-2-ol sample directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.
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Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty, clean ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 8-Bromonaphthalen-2-ol (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
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Final hold: Hold at 280 °C for 5-10 minutes.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the peak corresponding to 8-Bromonaphthalen-2-ol in the total ion

chromatogram (TIC).

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation

pattern.

Visualizations
The following diagram illustrates a generalized workflow for obtaining and analyzing

spectroscopic data for a chemical compound.
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General Spectroscopic Analysis Workflow
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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